molecular formula C20H20ClFN2O2 B2951627 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide CAS No. 946220-88-8

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide

Cat. No.: B2951627
CAS No.: 946220-88-8
M. Wt: 374.84
InChI Key: LKJVHMJPBMMDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide is a chemical compound that has shown promising results in scientific research applications. This compound is known for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties that are attributed to its ability to inhibit the production of certain cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of blood vessels), and inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the progression of these diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide in lab experiments is its potential in treating various diseases. This compound has shown promising results in cancer research, inflammation, and neurodegenerative disorders. However, one of the limitations of using this compound is its toxicity, which can be a concern in some experiments.

Future Directions

There are several future directions for the research of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide. One direction is to further study its potential in treating various types of cancer and to optimize its dosage and delivery methods. Another direction is to investigate its potential in treating other inflammatory diseases and to study its mechanism of action in more detail. Additionally, future research could focus on developing less toxic analogs of this compound to minimize its toxicity in lab experiments.

Synthesis Methods

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide involves a multi-step process. The first step involves the preparation of 2-chloro-4-fluorobenzoyl chloride, which is then reacted with 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid to form the desired compound. This synthesis method has been optimized to obtain a high yield of the compound with high purity.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide has been extensively studied for its potential in treating various diseases. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been studied for its anti-inflammatory properties and its potential in treating neurodegenerative disorders such as Alzheimer's disease.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chloro-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c1-2-3-10-24-18-8-6-15(11-13(18)4-9-19(24)25)23-20(26)16-7-5-14(22)12-17(16)21/h5-8,11-12H,2-4,9-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJVHMJPBMMDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.